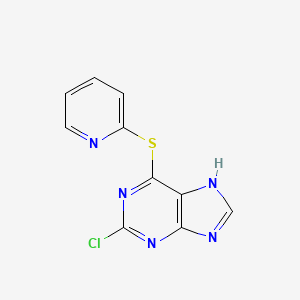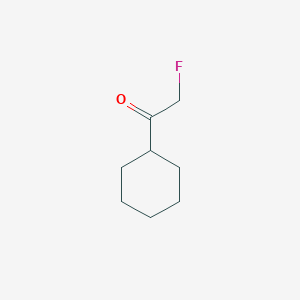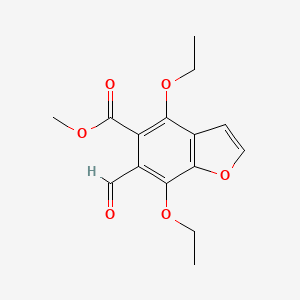
2-chloro-6-pyridin-2-ylsulfanyl-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(pyridin-2-ylthio)-1H-purine is a chemical compound with the molecular formula C11H6ClN3S It is a purine derivative that contains a chlorine atom at the 2-position and a pyridin-2-ylthio group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyridin-2-ylthio)-1H-purine typically involves the reaction of 2-chloropurine with pyridine-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for 2-Chloro-6-(pyridin-2-ylthio)-1H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(pyridin-2-ylthio)-1H-purine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The pyridin-2-ylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as potassium carbonate. The reactions are typically carried out in solvents like DMF or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted purine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced purine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-6-(pyridin-2-ylthio)-1H-purine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(pyridin-2-ylthio)-1H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropurine: A purine derivative with a chlorine atom at the 2-position.
6-(Pyridin-2-ylthio)purine: A purine derivative with a pyridin-2-ylthio group at the 6-position.
2-Chloro-6-methylpurine: A purine derivative with a chlorine atom at the 2-position and a methyl group at the 6-position.
Uniqueness
2-Chloro-6-(pyridin-2-ylthio)-1H-purine is unique due to the presence of both a chlorine atom and a pyridin-2-ylthio group in its structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.
Propiedades
Número CAS |
646510-51-2 |
|---|---|
Fórmula molecular |
C10H6ClN5S |
Peso molecular |
263.71 g/mol |
Nombre IUPAC |
2-chloro-6-pyridin-2-ylsulfanyl-7H-purine |
InChI |
InChI=1S/C10H6ClN5S/c11-10-15-8-7(13-5-14-8)9(16-10)17-6-3-1-2-4-12-6/h1-5H,(H,13,14,15,16) |
Clave InChI |
LJTKOZPFPMCFBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)SC2=NC(=NC3=C2NC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12913495.png)
![2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12913500.png)
![2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12913506.png)
![N-Methyl-5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12913508.png)

![2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12913520.png)
![[((1E)-2-(2-furyl)-1-azaprop-1-enyl)amino]aminomethane-1-thione](/img/structure/B12913528.png)


![(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol](/img/structure/B12913540.png)


